methyl 2-oxo-3H-quinoline-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
methyl 2-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6,8H,1H3 |
InChI Key |
MXKMZFAVSRXJFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=C2C=CC=CC2=NC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Oxo 3h Quinoline 3 Carboxylate and Its Core Structure
Classical and Contemporary Approaches to the 2-Oxoquinoline-3-Carboxylate Core
The construction of the 2-oxoquinoline-3-carboxylate core can be broadly categorized into cyclocondensation reactions and ring-forming cyclization strategies. Classical methods often rely on the condensation of pre-functionalized benzene (B151609) derivatives, while contemporary approaches increasingly utilize transition-metal catalysis to achieve efficient and selective ring formation.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the joining of two or more molecules to form a ring with the elimination of a small molecule, such as water or carbon dioxide.
A convenient and well-established two-step method for synthesizing the 4-hydroxy-2-oxoquinoline-3-carboxylate core involves the reaction of isatoic anhydrides with β-keto esters like ethyl acetoacetate. mdpi.comwikipedia.orgresearchgate.net This approach begins with the conversion of readily available 2-aminobenzoic acids (anthranilic acids) into the corresponding isatoic anhydrides, often using reagents like solid triphosgene (B27547) in a solvent such as tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net
In the subsequent key step, the isatoic anhydride (B1165640) is treated with the enolate of a β-keto ester. mdpi.comwikipedia.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMA) at elevated temperatures. The base used to generate the enolate can be sodium hydride (NaH) or, more conveniently, solid sodium hydroxide (B78521) (NaOH). mdpi.com The mechanism proceeds via the nucleophilic attack of the enolate on the more electrophilic carbonyl group of the isatoic anhydride, followed by ring-opening, decarboxylation, and an intramolecular 6-exo-trig cyclization of the resulting aniline (B41778) derivative. Subsequent dehydration and tautomerization yield the final 4-hydroxy-2-methylquinoline-3-carboxylate product. mdpi.com
Table 1: Reaction Conditions for Cyclocondensation of Isatoic Anhydride
| Starting Material | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Isatoic Anhydride, Ethyl Acetoacetate | 1. NaOH; 2. Heat | N,N-dimethylacetamide | 100 °C | Ethyl 4-hydroxy-2-methylquinoline-3-carboxylate | mdpi.com |
The direct condensation of 2-aminobenzaldehyde (B1207257) with active methylene (B1212753) compounds such as diethyl malonate provides an efficient route to the 2-oxo-1,2-dihydroquinoline-3-carboxylate core. mdpi.comnih.gov This reaction, a variant of the Friedländer annulation, typically employs a base catalyst. researchgate.netwikipedia.org
In a representative procedure, 2-aminobenzaldehyde and diethyl malonate are heated together in the presence of a catalytic amount of piperidine. mdpi.comnih.gov The reaction can be performed initially by fusion on a hot plate for a few minutes, followed by refluxing in ethanol (B145695). mdpi.com The mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene group of the malonate ester, followed by an intramolecular cyclization via nucleophilic attack of the amino group onto one of the ester carbonyls, and subsequent elimination to form the heterocyclic ring. mdpi.com This method directly furnishes the ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate structure. mdpi.com
Table 2: Synthesis via Condensation of 2-Aminobenzaldehyde
| Reactants | Catalyst | Conditions | Product | Yield | Reference |
|---|
The classical Pfitzinger reaction involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. bhu.ac.inthermofisher.com While this method traditionally yields a carboxyl group at the 4-position, variations and analogues of this reaction are relevant for the construction of the broader quinoline (B57606) framework.
A significant variant is the Halberkann reaction, which utilizes N-acyl isatins. bhu.ac.in When treated with a base, N-acyl isatins react to form 2-hydroxy-quinoline-4-carboxylic acids. bhu.ac.in The "2-hydroxy" product is a tautomer of the 2-oxoquinoline structure, making this a closely related analogue for the synthesis of the desired core. The reaction proceeds through the base-catalyzed hydrolysis of the N-acyl group and the amide bond within the isatin ring, followed by condensation with an enolizable carbonyl compound and subsequent cyclization and dehydration. bhu.ac.in This strategy highlights how classical name reactions can be adapted to produce different substitution patterns on the quinoline core.
Ring-Forming Cyclization and Annulation Strategies
Modern synthetic chemistry often employs transition metal catalysts to construct complex ring systems with high efficiency and selectivity. These methods offer alternative pathways to the 2-oxoquinoline core that may tolerate a wider range of functional groups.
Palladium-catalyzed oxidative cyclization reactions, often referred to as Wacker-type cyclizations, represent a powerful strategy for forming heterocyclic rings. nih.gov This approach generally involves the intramolecular reaction of a heteroatom nucleophile onto an olefin, catalyzed by a palladium(II) salt. nih.gov The catalytic cycle is maintained by a stoichiometric oxidant, such as benzoquinone, or by aerobic reoxidation using molecular oxygen.
In the context of quinoline synthesis, this strategy could involve a suitably substituted aniline derivative bearing an alkene tether. The reaction would proceed via an amidopalladation of the double bond, followed by β-hydride elimination to form the endocyclic double bond and regenerate the palladium(II) catalyst. While direct synthesis of methyl 2-oxo-3H-quinoline-3-carboxylate via this method is not widely reported, the underlying principle is a key contemporary strategy for N-heterocycle formation. Palladium catalysis is also used in cascade reactions, where multiple C-C and C-N bonds are formed in a single operation to construct fused isoquinolinone systems, demonstrating the power of this approach for building complex heterocyclic cores.
Table 3: Summary of Synthetic Strategies
| Section | Method | Key Reactants | Key Features |
|---|---|---|---|
| 2.1.1.1 | Cyclocondensation | Isatoic Anhydride, Beta-Keto Ester | Two-step process, decarboxylative cyclization. |
| 2.1.1.2 | Condensation | 2-Aminobenzaldehyde, Malonate Ester | Direct formation of the 2-oxoquinoline-3-carboxylate core. |
| 2.1.1.3 | Pfitzinger Analogue | N-Acyl Isatin, Carbonyl Compound | Forms 2-hydroxy-quinoline-4-carboxylic acid, a structural isomer. |
Synthesis via Functional Group Interconversions of Precursors
An alternative to building the quinoline ring from scratch is to modify an existing, suitably substituted quinoline precursor. This approach is particularly useful for accessing specific derivatives like this compound.
The direct esterification of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a straightforward and common method for preparing its corresponding methyl ester. This classical reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The synthesis of the precursor, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, is well-established. mdpi.com The subsequent esterification is a standard transformation in organic synthesis. The Gould-Jacobs reaction, which involves the thermal cyclization of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), produces a 4-hydroxyquinoline-3-carboxylate ester, which can be hydrolyzed to the carboxylic acid and subsequently N-alkylated and esterified. researchgate.net
2-Chloroquinoline-3-carbaldehydes are versatile and highly valuable precursors for a wide range of quinoline derivatives. semanticscholar.orgresearchgate.net Their synthesis is often achieved through the Vilsmeier-Haack reaction on N-phenylacetamides. researchgate.net These precursors can be converted to the this compound target through a multi-step sequence.
First, the chloro group at the 2-position can be hydrolyzed to an oxo group. For example, reacting 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) under microwave irradiation can afford 2-oxo-1,2-dihydroquinoline-3-carbaldehydes. nih.gov Following the hydrolysis, the aldehyde group at the 3-position must be oxidized to a carboxylic acid. semanticscholar.org This can be accomplished using standard oxidizing agents. Finally, as described previously, the resulting 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be esterified to yield the final product, this compound. mdpi.com
Table 2: Transformation Sequence from 2-Chloroquinoline-3-carbaldehyde
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Hydrolysis | Acetic Acid, Sodium Acetate, Microwave | 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde | nih.gov |
| 2 | Oxidation | Standard Oxidizing Agents | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | semanticscholar.org |
Green Chemistry Principles and Practices in 2-Oxoquinoline Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of quinolines, this often involves the use of alternative energy sources, solvent-free conditions, and the avoidance of toxic reagents.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org Reactions conducted under microwave irradiation often proceed with dramatically reduced reaction times, improved yields, and higher product purity. frontiersin.orgnih.gov This is attributed to the efficient and uniform heating of the reaction mixture. frontiersin.org
In the context of quinoline synthesis, microwave assistance has been successfully applied to various reaction types. For example, it can be used to accelerate the one-pot, three-component synthesis of novel dihydropyrido[2,3-d]pyrimidines from 3-formyl-2-oxo-quinolines in DMF. acs.org This catalyst-free procedure benefits from short reaction times (8-20 minutes) at elevated temperatures. acs.org Similarly, microwave-assisted olefination reactions of 2-methylquinolines have been reported, demonstrating broad substrate scope and superior reaction kinetics under mild conditions. nih.gov The application of microwave technology aligns well with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions, thereby minimizing waste. rsc.org
Catalyst-Free and Solvent-Free Reaction Conditions
In the quest for greener chemical processes, conducting reactions under solvent-free and catalyst-free conditions represents an ideal scenario, minimizing waste and simplifying product purification. While achieving a completely catalyst-free and solvent-free synthesis for the quinoline core can be challenging, significant progress has been made in developing solvent-free multicomponent reactions. These reactions often proceed by heating the neat reactants, which can sometimes be facilitated by a catalyst but eliminate the need for bulk organic solvents.
For instance, 2,3-disubstituted quinolines have been synthesized through multicomponent coupling reactions under solvent-free conditions using a zinc(II) triflate salt catalyst. nih.gov This method's merits include the absence of ligands or co-catalysts and inert reaction conditions. nih.gov Similarly, heterogeneous catalysts have been employed in the Friedlander annulation process to prepare quinolines under solvent-free conditions at elevated temperatures (90-100 °C), achieving good to high yields (85–96%). nih.gov These approaches, by eliminating the solvent, reduce environmental impact, decrease costs, and often lead to easier product isolation.
Examples of Solvent-Free Quinoline Synthesis
| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Multicomponent Coupling | Alkyne, Amine, Aldehyde | Zinc(II) triflate, Solvent-free | Good to Excellent | nih.gov |
| Friedlander Annulation | 2-Aminoaryl ketones, 1,3-Dicarbonyl compounds | Nanoparticle catalyst, 90 °C, Solvent-free | 85–96% | nih.gov |
| Friedlander Annulation | Cyclic and Acyclic Dicarbonyls | Nanomaterial catalyst, 100 °C, Solvent-free | 68–98% | nih.gov |
Utilization of Environmentally Benign Catalysts (e.g., Bismuth(III) Chloride, Titanium Dioxide)
The use of non-toxic, inexpensive, and readily available catalysts is a cornerstone of green chemistry. Bismuth(III) chloride (BiCl₃) and titanium dioxide (TiO₂) have emerged as effective and environmentally benign catalysts for the synthesis of quinoline and quinolone structures.
Bismuth(III) Chloride: Bismuth(III) chloride is a particularly attractive Lewis acid catalyst due to its low toxicity, low cost, and moisture stability. It has been successfully used to catalyze the synthesis of quinoline derivatives. For example, a method for synthesizing quinoline-2-carboxylates involves the BiCl₃-catalyzed cyclization of phenylacetylene (B144264) with ethyl 2-(arylimino)acetates. researchgate.net This reaction proceeds efficiently at room temperature, making it an attractive process from both economic and environmental standpoints, with product yields reaching up to 89%. researchgate.net Furthermore, BiCl₃ (in 20 mol% amounts) has been used to catalyze the synthesis of 4-hydroxy-2-quinolone analogues, which are tautomers of the 2-oxo-quinoline core, in moderate to good yields (51–71%). researchgate.net
Titanium Dioxide: Titanium dioxide (TiO₂), especially in nanoparticle form (nano-TiO₂), has gained significant attention as a heterogeneous catalyst. nih.gov It is valued for its high activity, strong oxidizing power, non-toxicity, long-term stability, and reusability. nih.govacs.org Nano-TiO₂ has been employed in various organic reactions, including the synthesis of quinoline derivatives. acs.orgresearchgate.net For instance, TiO₂-based nanocomposites have been used to synthesize various quinolines from anilines and ethyl acetoacetate, achieving good to excellent yields (66–98%) under mild conditions. acs.org The heterogeneous nature of the TiO₂ catalyst facilitates its recovery and reuse, adding to the sustainability of the process. nih.gov
Comparison of Benign Catalysts in Quinoline Synthesis
| Catalyst | Key Features | Reaction Example | Yield | Reference |
|---|---|---|---|---|
| Bismuth(III) Chloride (BiCl₃) | Low toxicity, Inexpensive, Moisture stable, Mild conditions (r.t.) | Cyclization of phenylacetylene and ethyl 2-(arylimino)acetates | Up to 89% | researchgate.net |
| Titanium Dioxide (Nano-TiO₂) | Non-toxic, Reusable, High activity, Stable | Reaction of anilines and ethyl acetoacetate | 66–98% | acs.org |
Oxidative Dehydrogenation with Green Oxidants (e.g., Molecular Oxygen)
Aromatization is a key step in many quinoline syntheses, often starting from partially saturated precursors like 1,2,3,4-tetrahydroquinolines. Traditional methods frequently rely on stoichiometric amounts of harsh or toxic oxidants. A greener alternative is oxidative dehydrogenation using molecular oxygen (O₂), typically from ambient air, as the ultimate oxidant, which produces water as the only byproduct.
Several catalytic systems have been developed to facilitate this aerobic oxidation. One notable system employs an o-quinone catalyst in combination with a Co(salophen) cocatalyst. acs.orgorganic-chemistry.org This modular system efficiently catalyzes the dehydrogenation of tetrahydroquinolines to their corresponding quinolines at room temperature using ambient air, achieving high yields (up to 93%). organic-chemistry.orgnih.gov Another advanced approach utilizes a metal-free catalyst consisting of nitrogen and phosphorus co-doped porous carbon (NPCH). rsc.org This robust material effectively catalyzes the oxidative dehydrogenation of various N-heterocycles 'on-water' under an air atmosphere. rsc.org Other successful catalysts for aerobic dehydrogenation include heterogeneous cobalt oxide and visible-light-mediated systems using titanium dioxide. organic-chemistry.org
Catalytic Systems for Aerobic Oxidative Dehydrogenation of Tetrahydroquinolines
| Catalytic System | Oxidant | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| o-Quinone / Co(salophen) | Ambient Air (O₂) | Room Temperature | Mild conditions, High efficiency | acs.orgorganic-chemistry.org |
| N,P-co-doped Porous Carbon (NPCH) | Air | 120 °C, 'on-water' | Metal-free, Robust, High antioxidant resistance | rsc.org |
| Heterogeneous Cobalt Oxide | Air/O₂ | Mild conditions | Effective for various N-heterocycles | organic-chemistry.org |
| Titanium Dioxide (TiO₂) | Air/O₂ | Visible light | Uses light energy, Environmentally friendly | organic-chemistry.org |
Mechanochemistry and Other Sustainable Techniques
Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or ball-milling), is an emerging sustainable technique that can significantly reduce or eliminate the need for solvents. This solvent-free approach offers benefits such as high reaction rates, operational simplicity, and access to different reaction pathways compared to traditional solution-phase chemistry.
A notable example is the photo-thermo-mechanochemical synthesis of quinolines catalyzed by iron(II) phthalocyanine. organic-chemistry.org This method combines mechanical force with light and heat in a solvent-free environment. The transformation is praised for its cost-efficient catalytic system, simple operation, and good tolerance for various substrates, presenting a green alternative to conventional thermal methods. organic-chemistry.org Such techniques represent a frontier in sustainable synthesis, minimizing waste at the source by fundamentally changing how chemical reactions are initiated and performed.
Reactivity and Derivatization Strategies of Methyl 2 Oxo 3h Quinoline 3 Carboxylate
Transformations at the Carboxylate Moiety
The ester functional group at the 3-position of the quinoline (B57606) ring is a primary site for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Hydrolysis to the Carboxylic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid is a fundamental transformation that opens up further derivatization possibilities. This reaction is typically achieved under basic conditions. For instance, the analogous ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate can be hydrolyzed to 2-oxo-1,2-dihydroquinoline-3-carboxylic acid by refluxing with aqueous sodium hydroxide (B78521). mdpi.comchemicalbook.com A similar approach can be applied to the methyl ester. In one reported procedure, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate was heated under reflux for four hours with thiourea (B124793) and anhydrous potassium carbonate in ethanol (B145695) to yield 2-oxo-1,2-dihydroquinoline-3-carboxylic acid. mdpi.com
Table 1: Reaction Conditions for Hydrolysis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Thiourea, K2CO3, Ethanol, Reflux | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | 63% | mdpi.com |
| Ethyl 4-hydroxyquinoline-3-carboxylate | 2N NaOH, Reflux | 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid | 92% | chemicalbook.com |
Amide and Hydrazide Formation
The methyl ester can be converted into a variety of amides and hydrazides, which are important functional groups in many biologically active molecules. The synthesis of 2-oxo-1,2-dihydroquinoline-3-carboxamides has been reported, highlighting the accessibility of this class of compounds. researchgate.net The general strategy involves the reaction of the parent carboxylic acid with an appropriate amine in the presence of a coupling agent or by direct reaction of the ester with an amine, sometimes at elevated temperatures.
Hydrazide formation is readily achieved by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303). This reaction typically proceeds by refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol. ui.ac.id For example, a mixture of an ester derivative and hydrazine hydrate in ethanol is refluxed for several hours to produce the corresponding hydrazide. ui.ac.id These hydrazides are valuable intermediates for the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net
Table 2: Synthesis of Amide and Hydrazide Derivatives
| Starting Material | Reagents and Conditions | Product Type | Reference |
| Ester derivative | Hydrazine hydrate, Ethanol, Reflux | Hydrazide | ui.ac.id |
| 1-[2-(ethoxy)carbonyl-2-cyano-1-arylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydrazine hydrate, Ethanol, Reflux | Pyrazolidinone derivative | mdpi.com |
Other Ester Functionalizations
Beyond hydrolysis and conversion to amides, the ester group can undergo other functionalizations such as transesterification. This reaction involves the conversion of one ester to another by exchanging the alkoxy group and can be catalyzed by either acid or base. masterorganicchemistry.com For example, reacting methyl 2-oxo-3H-quinoline-3-carboxylate with a different alcohol in the presence of an acid or base catalyst would lead to the formation of a new ester. The reaction equilibrium can be driven towards the desired product by using the new alcohol as the solvent. masterorganicchemistry.com
Modifications of the Quinoline Ring System
The quinoline ring itself presents opportunities for functionalization, particularly at the nitrogen and oxygen atoms of the 2-oxo-quinoline core.
Alkylation and Arylation Reactions
The 2-oxo-quinoline system exists in a tautomeric equilibrium with its 2-hydroxy-quinoline form, providing two potential sites for alkylation: the nitrogen at position 1 and the oxygen at position 2. The regioselectivity of alkylation is influenced by the reaction conditions, including the choice of base and solvent.
A study on the methylation of the closely related methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate provides valuable insights into the regioselectivity of these reactions. mdpi.comnih.govnih.gov In this system, which has three reactive centers (S, N, and O), initial alkylation occurs selectively at the sulfur atom. Subsequent alkylation under basic conditions leads to a mixture of O-methylated and N-methylated products, with the O-alkylated product being predominant. mdpi.comnih.govnih.gov
Table 3: Regioselective Alkylation of a Thio-Quinoline Analog
| Starting Material | Reagents | Products | Outcome | Reference |
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | CH3I, Triethylamine (B128534), DMF | Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | S-alkylation | mdpi.com |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH3I, NaH or K2CO3, DMF | Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | Mixture of O- and N-alkylation, O-alkylation predominates | mdpi.com |
This suggests that for this compound, a careful selection of reaction conditions would allow for the selective alkylation at either the N-1 or O-2 position. The use of different bases can influence the nucleophilicity of the nitrogen and oxygen atoms, thereby directing the alkylation to the desired site.
Arylation at the nitrogen atom of the quinoline ring has also been demonstrated. For instance, N-arylation of 3-formylquinolin-2(1H)-ones has been achieved using a copper(II)-catalyzed Chan–Lam coupling with aryl boronic acids. nih.gov This methodology could potentially be adapted for the N-arylation of this compound.
Cycloaddition Reactions
The inherent reactivity of the C3-C4 double bond in the 2-oxo-quinoline-3-carboxylate system makes it an excellent participant in cycloaddition reactions, providing access to complex fused-ring systems with high stereochemical control.
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocyclic rings. wikipedia.org In this context, the electron-deficient C3-C4 π-system of the 2-oxo-quinoline core can act as an efficient dipolarophile, reacting with various 1,3-dipoles.
A notable example involves the reaction of 3-nitro-2(1H)-quinolone derivatives with azomethine ylides. researchgate.net The azomethine ylides, generated in situ from the condensation of an α-amino acid ester (like sarcosine (B1681465) ester) and an aldehyde, readily undergo a [3+2] cycloaddition across the C3-C4 double bond of the quinolone. This reaction proceeds stereoselectively to afford novel pyrrolo[3,4-c]quinoline derivatives. The nitro group at the C3 position enhances the dipolarophilic character of the alkene, but the principle is applicable to the 3-carboxylate system, which also activates the double bond for such transformations. This strategy provides a convergent route to polycyclic scaffolds containing both quinoline and pyrrolidine (B122466) rings.
The Imino Diels-Alder reaction, a hetero-[4+2] cycloaddition, is a highly effective method for synthesizing nitrogen-containing six-membered rings. This reaction can be employed to construct the quinoline ring itself or to build additional fused rings onto a pre-existing quinoline scaffold. Anhydrous indium trichloride (B1173362) (InCl₃) has been shown to be an effective catalyst for the imino Diels-Alder reaction between Schiff's bases and dienophiles like 3,4-dihydro-2H-pyran, leading to the formation of pyrano[3,2-c]quinolines.
In a relevant study, regio- and catalyst-selective imino Diels-Alder reactions of vinyl/isopropenyl pyrimidinones (B12756618) with N-arylimines were used to synthesize quinoline-tethered pyrimidinone derivatives. The reaction outcomes were highly dependent on the Lewis acid catalyst used, with yttrium and scandium triflates promoting an unprecedented oxidation of a methylene (B1212753) group to a carbonyl. This highlights the tunability of such cycloadditions for creating complex, functionalized fused systems.
Heterocyclic Annulation and Formation of Fused Ring Systems
The fusion of a pyran ring to the quinoline core results in pyranoquinoline derivatives, a class of compounds prevalent in natural products and known for a wide spectrum of biological activities. Several synthetic strategies have been developed to construct these fused systems, often starting from 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives, which are tautomers of the 2,4-quinolinedione system and readily accessible.
One effective method involves the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinolines with ethyl (E)-2-cyano-3-(furan-2-yl)acrylate. This reaction, which can be accelerated under microwave irradiation, proceeds via a Michael addition of the C3-anion of the quinolone onto the activated acrylate, followed by intramolecular cyclization and tautomerization to yield ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates. organic-chemistry.org
Another versatile approach is a one-pot, multi-component reaction. The condensation of 2,4-dihydroxy-1-methylquinoline, various aromatic aldehydes, and malononitrile (B47326) in the presence of a base like triethylamine leads to the formation of 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles. The proposed mechanism involves an initial base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the quinoline and subsequent intramolecular cyclization.
A general methodology for synthesizing 2H-pyrano[3,2-c]quinolin-2-ones involves the cyclocondensation of 4-oxo-1,4-dihydroquinoline-3-carbaldehydes with monosubstituted acetic acids. wikipedia.org These examples showcase the utility of the 2-oxo-quinoline scaffold as a versatile building block for the annulation of pyran rings, leading to structurally diverse pyranoquinoline derivatives.
The following table details the synthesis of various pyranoquinoline derivatives from quinolone precursors.
| Starting Quinolone | Reagents | Conditions | Product | Yield (%) | Ref |
| 4-Hydroxy-2-oxo-1,2-dihydroquinoline | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | Ethanol, K₂CO₃, Microwave (4 min) | Ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | 94 | organic-chemistry.org |
| 2,4-Dihydroxy-1-methylquinoline | Benzaldehyde, Malononitrile | Ethanol, Triethylamine, Reflux (5 h) | 2-Amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 92 | |
| 4-Oxo-1,4-dihydroquinoline-3-carbaldehyde | Phenylacetic acid | Acetic anhydride (B1165640), Triethylamine, 130 °C | 3-Phenyl-2H-pyrano[3,2-c]quinolin-2-one | 72 | wikipedia.org |
Transformations Involving the 2-Oxo Functionality
The lactam functionality at the C2 position of this compound is a key site for chemical modification. The carbonyl group can undergo reactions typical of amides, such as thiation and reactions with nucleophiles.
The conversion of the 2-oxo group to a 2-thioxo group is a valuable transformation, as the resulting thioamide (thiolactam) can serve as a precursor for further derivatization, particularly for the synthesis of sulfur-containing heterocycles. This thiation is commonly achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). nih.govmdpi.com
The reaction involves heating the 2-quinolone with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). The mechanism proceeds through a [2+2] cycloaddition of the carbonyl oxygen to the phosphorus of the dissociated Lawesson's reagent, followed by a retro-[2+2] cycloaddition to form a thioketone and a stable P=O bond. This method is generally efficient and provides the corresponding 2-thioxo-quinoline derivatives in good yields.
Table 4: Thiation of 2-Oxo-quinolines
| Reagent | Solvent | Conditions | Product |
|---|
The ester group at the C3 position of this compound is susceptible to nucleophilic attack by nitrogen nucleophiles such as hydrazine. Reaction with hydrazine hydrate, typically in a solvent like ethanol or methanol (B129727), leads to the formation of the corresponding carbohydrazide (B1668358), 2-oxo-1,2-dihydroquinoline-3-carbohydrazide. acs.orgnih.gov This carbohydrazide is a versatile intermediate that can be further reacted with aldehydes or ketones to form hydrazones, or with other reagents to construct various heterocyclic rings.
The formation of oximes from this compound is less direct. Typically, oximes are formed from the reaction of an aldehyde or ketone with hydroxylamine (B1172632). Therefore, the ester group at C3 would first need to be converted to a formyl group. This can be achieved by reduction of the ester to an alcohol, followed by oxidation to the aldehyde. The resulting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde can then be reacted with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime. researchgate.net An alternative precursor for oxime formation is the 2-chloro-3-formyl-quinoline, which readily reacts with hydroxylamine hydrochloride. researchgate.net
Table 5: Reactions with Nitrogen Nucleophiles
| Nucleophile | Functional Group Targeted | Product |
|---|---|---|
| Hydrazine Hydrate | C3-Ester | 2-Oxo-1,2-dihydroquinoline-3-carbohydrazide |
Other Significant Reaction Pathways
The chemical behavior of this compound, also known as methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, is characterized by several reaction pathways beyond simple derivatization. These include decarboxylation, which alters the core structure by removing a functional group, and rearrangement reactions that can lead to diverse molecular scaffolds. Subsequent rearomatization of the dihydroquinoline ring is also a key transformation, restoring the aromaticity of the heterocyclic system.
The decarboxylation of this compound is a significant transformation, typically proceeding after hydrolysis of the methyl ester to the corresponding carboxylic acid. The presence of the carbonyl group at the C-2 position, which is β to the carboxylic acid function, facilitates this reaction. Such β-keto acids are known to undergo decarboxylation readily upon heating, often without the need for a strong catalyst. nih.govyoutube.com
The generally accepted mechanism for the decarboxylation of β-keto acids involves a cyclic six-membered transition state. youtube.com In the case of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid, the carboxylic acid proton is transferred to the C-2 carbonyl oxygen, while the C-C bond between the carboxyl group and the quinoline ring cleaves. This concerted process results in the formation of an enol intermediate and the release of carbon dioxide. The enol then tautomerizes to the more stable keto form, yielding 1,2-dihydroquinolin-2-one (also known as 2-quinolone).
While specific studies on the decarboxylation of this compound are not extensively detailed in the reviewed literature, the reaction is a fundamental process for analogous β-keto esters and acids. nih.govyoutube.com The reaction is typically promoted by thermal conditions or by using catalysts in a suitable solvent. For instance, the decarboxylation of functionalized 2-pyridone-3-carboxylic acids has been achieved using potassium carbonate in toluene. nih.gov Various metal catalysts have also been employed for decarboxylation processes in related heterocyclic systems. nih.gov
Table 1: Plausible Decarboxylation Reaction of this compound
| Step | Reactant | Conditions | Intermediate/Product | Description |
| 1 | Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate | Aqueous acid or base | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |
| 2 | 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid | Heat | Enol of 1,2-dihydroquinolin-2-one + CO₂ | Decarboxylation via a cyclic transition state with the elimination of carbon dioxide. |
| 3 | Enol of 1,2-dihydroquinolin-2-one | Spontaneous | 1,2-Dihydroquinolin-2-one | Tautomerization of the enol intermediate to the stable keto form. |
The 2-oxo-1,2-dihydroquinoline scaffold can participate in various rearrangement reactions, which are often catalyzed by acids. nih.govresearchgate.net These rearrangements can lead to the formation of structurally diverse heterocyclic systems. For example, acid-catalyzed rearrangements of complex quinolone derivatives have been observed to yield different isomeric products. nih.govresearchgate.net While specific rearrangement pathways for this compound are not explicitly documented, the general reactivity of the 2-quinolone core suggests its potential to undergo such transformations under appropriate conditions.
Rearomatization of the dihydroquinoline ring system is another important reaction pathway. The 1,2-dihydroquinolin-2-one structure is not fully aromatic. Oxidative aromatization can convert this dihydro-system into a fully aromatic quinolin-2(1H)-one. This process involves the formal removal of two hydrogen atoms from the heterocyclic ring. A variety of oxidizing agents have been employed for the aromatization of 3,4-dihydroquinolin-2(1H)-ones, including transition-metal-activated persulfate salts. acs.orgnih.gov Such methods provide an efficient means to access the stable, fully aromatic quinolone core. acs.orgnih.gov
Table 2: Potential Rearrangement and Rearomatization Pathways
| Reaction Type | Starting Material | Conditions | Potential Product(s) | Description |
| Rearrangement | Substituted 2-oxo-1,2-dihydroquinolines | Acid catalysis (e.g., TFA) nih.gov | Isomeric quinolone derivatives | Skeletal rearrangement of the quinolone core to form new heterocyclic structures. |
| Rearomatization | 3,4-Dihydroquinolin-2(1H)-ones | Oxidizing agents (e.g., K₂S₂O₈/CuSO₄) acs.orgnih.gov | Quinolin-2(1H)-ones | Oxidation of the dihydro-ring to restore the aromaticity of the quinoline system. |
Mechanistic Investigations of Reactions Involving Methyl 2 Oxo 3h Quinoline 3 Carboxylate
Elucidation of Reaction Mechanisms
The formation and subsequent reactions of methyl 2-oxo-3H-quinoline-3-carboxylate are governed by a series of well-established, yet complex, mechanistic principles. Understanding these pathways is essential for controlling the synthesis and derivatization of this important heterocyclic scaffold.
Proposed Mechanisms for Cyclocondensation Reactions
The synthesis of the quinoline (B57606) core of this compound can be achieved through various cyclocondensation reactions, with the Friedländer and Conrad-Limpach syntheses being prominent examples.
The Friedländer synthesis provides a direct route to quinolines through the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of forming a 2-oxo-quinoline derivative, a 2-aminobenzoic acid derivative could react with a β-ketoester. The proposed mechanism for the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type condensation to form the quinoline ring. The specific pathway that predominates can be influenced by the reaction conditions, such as the nature of the catalyst (acidic or basic) and the solvent.
Another significant route is the Conrad-Limpach synthesis , which involves the reaction of an aniline (B41778) with a β-ketoester. This reaction can lead to the formation of either 4-hydroxyquinolines or 2-quinolones depending on the reaction temperature. To favor the 2-oxo-quinoline structure, the reaction is typically carried out at higher temperatures. The mechanism commences with the nucleophilic attack of the aniline on the ester carbonyl of the β-ketoester, forming an intermediate anilide. This is followed by a thermally induced cyclization and subsequent dehydration to yield the 2-oxo-quinoline ring system.
A rhodium(II)-catalyzed reaction of indoles with halodiazoacetates has also been proposed to yield quinoline-3-carboxylates. This mechanism is thought to proceed through a cyclopropanation of the indole (B1671886) at the C2-C3 bond, followed by a ring-expansion of the resulting labile indoline (B122111) intermediate and elimination of HX to afford the quinoline scaffold. nih.gov
| Reaction Name | Key Reactants | Key Intermediate(s) | Product Type |
| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Compound with α-methylene group | Aldol adduct or Schiff base | Substituted Quinoline |
| Conrad-Limpach Synthesis | Aniline + β-Ketoester | Anilide | 2-Oxo-quinoline or 4-Hydroxyquinoline |
| Rh(II)-Catalyzed Reaction | Indole + Halodiazoacetate | Indoline halocyclopropyl ester | Quinoline-3-carboxylate |
Detailed Pathways for Nucleophilic Addition and Subsequent Cyclization
The formation of the 2-oxo-quinoline ring system inherently involves a sequence of nucleophilic addition and cyclization steps. A common strategy involves the reaction of an aniline derivative with a molecule containing a suitable electrophilic carbon framework, such as dimethyl acetylenedicarboxylate (B1228247).
The proposed mechanism for the reaction between an aniline and dimethyl acetylenedicarboxylate to form a quinoline derivative begins with the nucleophilic attack of the aniline nitrogen onto one of the acetylenic carbons. This initial Michael-type addition results in the formation of an enamine intermediate. The subsequent steps involve an intramolecular cyclization where the aniline ring attacks the ester carbonyl group. This is followed by a series of proton transfers and the elimination of a molecule of alcohol to afford the cyclized product. The final tautomerization then leads to the stable 2-oxo-quinoline aromatic system. The regioselectivity of the initial nucleophilic attack and the subsequent cyclization are crucial in determining the final substitution pattern of the quinoline ring.
Transition State Analysis in Catalyzed Transformations
Computational studies, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms, including the characterization of transition states. While specific transition state analyses for catalyzed transformations of this compound are not extensively documented in readily available literature, general principles from related quinoline syntheses can be extrapolated.
For instance, in acid-catalyzed cyclocondensation reactions like the Friedländer synthesis, the transition state for the cyclization step would likely involve a protonated carbonyl group, which increases its electrophilicity and facilitates the intramolecular attack by the nucleophilic amino group. DFT calculations can model the geometry of this transition state, providing insights into the bond-forming and bond-breaking processes. These calculations can also determine the activation energy barrier, which is crucial for understanding the reaction kinetics.
In metal-catalyzed reactions, such as the Rh(II)-catalyzed synthesis from indoles, transition state analysis would focus on the interaction of the substrate with the metal center. For the proposed cyclopropanation step, the transition state would involve the transfer of the carbene moiety from the rhodium catalyst to the indole double bond. Computational modeling can help to visualize the approach of the reactants and the geometry of the transition state, explaining the observed stereoselectivity and regioselectivity of the reaction.
Intermediates and Reaction Pathways (e.g., Michael Addition, Elimination Reactions)
The synthesis and reactions of quinoline derivatives, including this compound, often proceed through a series of key intermediates and fundamental reaction pathways such as Michael addition and elimination reactions.
Michael Addition: The formation of the quinoline ring can involve a Michael-type addition as a key step. For instance, in the Doebner-von Miller reaction, which utilizes α,β-unsaturated carbonyl compounds, the mechanism is believed to involve the conjugate addition of an aniline to the unsaturated system. This addition creates a key carbon-nitrogen bond and sets the stage for the subsequent cyclization and oxidation steps that lead to the quinoline product.
Experimental Techniques for Mechanistic Elucidation
To provide concrete evidence for proposed reaction mechanisms, a variety of experimental techniques are employed. These methods allow for the trapping and identification of intermediates, the tracking of atoms throughout a reaction, and the determination of kinetic parameters.
Isotopic Labeling Studies (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful technique for tracing the fate of specific atoms during a chemical transformation, thereby providing strong evidence for or against a proposed mechanism. In the context of quinoline synthesis, deuterium (²H) and carbon-13 (¹³C) are commonly used isotopes.
For example, in the Doebner-von Miller reaction, ¹³C labeling studies have been instrumental in clarifying the mechanism. By using ¹³C-labeled α,β-unsaturated ketones, researchers have been able to track the carbon atoms in the final quinoline product. These experiments have provided evidence for a fragmentation-recombination mechanism, where the initial adduct of aniline and the unsaturated ketone fragments and then recombines to form the quinoline ring.
Deuterium labeling can be used to probe the role of proton transfers in the reaction mechanism. For instance, by conducting the reaction in a deuterated solvent (e.g., D₂O or CH₃OD), it is possible to determine which protons in the final product are exchangeable and which are incorporated from the solvent. This information can help to identify the timing and nature of protonation and deprotonation steps, which are often crucial in cyclization and aromatization processes. While specific deuterium labeling studies on the synthesis of this compound are not widely reported, the principles of this technique are broadly applicable to understanding the mechanisms of its formation.
Spectroscopic and Chromatographic Monitoring of Reaction Progress
The elucidation of reaction mechanisms involving this compound relies heavily on the real-time monitoring of reactant consumption and product formation. A suite of spectroscopic and chromatographic techniques is indispensable for this purpose, providing qualitative and quantitative data on the species present in a reaction mixture over time.
Spectroscopic methods offer a non-invasive means to track changes in molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for identifying reactants, intermediates, and products. Changes in the chemical shifts and signal integrations of specific protons and carbons can be used to quantify the progress of a reaction. For instance, in reactions involving the modification of the quinoline core or the ester group, characteristic shifts in the aromatic and methyl protons would be observed.
Infrared (IR) spectroscopy is another valuable technique for monitoring reactions. The progress of a reaction can be followed by observing the disappearance of characteristic vibrational bands of the reactants and the appearance of new bands corresponding to the products. For example, in a hydrolysis reaction of the methyl ester, the disappearance of the C=O stretching frequency of the ester and the appearance of a broad O-H stretch from the carboxylic acid would be indicative of reaction progress.
Chromatographic techniques are essential for separating complex reaction mixtures and quantifying the concentration of each component. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. By developing a suitable chromatographic method, the concentrations of this compound and its reaction products can be determined at various time points, allowing for the generation of kinetic profiles. Liquid chromatography-mass spectrometry (LC/MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry, enabling the confirmation of the molecular weights of reactants, intermediates, and products.
Interactive Data Table: Spectroscopic and Chromatographic Data for Reaction Monitoring
| Technique | Analyte | Key Signal/Parameter | Typical Application |
| ¹H NMR | This compound | Singlet for methyl protons (~3.9 ppm), Aromatic protons (7.2-8.0 ppm) | Monitoring ester hydrolysis or modification of the quinoline ring. |
| ¹³C NMR | This compound | Carbonyl carbon of ester (~165 ppm), Carbonyl carbon of quinolone (~160 ppm) | Structural elucidation of products and intermediates. |
| IR Spectroscopy | Reaction Mixture | C=O stretch (ester), N-H stretch, C=C aromatic stretch | Tracking functional group transformations in real-time. |
| HPLC | Reaction Mixture | Retention Time | Quantifying the concentration of reactants and products over time. |
| LC/MS | Reaction Mixture | Mass-to-charge ratio (m/z) | Identifying and confirming the molecular weight of all species in the reaction mixture. |
Computational Chemistry in Mechanistic Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for augmenting experimental findings and providing deep insights into the reaction mechanisms of quinoline derivatives. These computational approaches allow for the exploration of reaction pathways, the characterization of transition states, and the calculation of reaction energetics, which are often difficult or impossible to determine experimentally.
By modeling the reaction of this compound with various reagents, researchers can map out the potential energy surface of the reaction. This involves calculating the geometries and energies of reactants, intermediates, transition states, and products. The transition state, being the highest energy point along the reaction coordinate, is of particular interest as it governs the reaction rate. The calculated activation energy (the energy difference between the reactants and the transition state) can be correlated with the experimentally observed reaction kinetics.
DFT calculations can also provide information about the electronic structure of the molecules involved. Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in understanding the reactivity of this compound and predicting its behavior in different types of reactions. For example, the distribution of electron density can indicate the most likely sites for nucleophilic or electrophilic attack.
Furthermore, computational models can be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. By comparing these predicted spectra with the experimental data, the proposed structures of intermediates and products can be validated, providing a powerful synergy between experimental and theoretical approaches in mechanistic investigations.
Interactive Data Table: Computational Parameters in Mechanistic Studies
| Computational Method | Basis Set | Calculated Property | Application in Mechanistic Studies |
| Density Functional Theory (DFT) | e.g., B3LYP/6-31G(d,p) | Geometries of reactants, transition states, and products | Mapping the reaction pathway and identifying key structures. |
| DFT | e.g., cc-pVTZ | Reaction energies, activation energies | Determining the thermodynamic and kinetic feasibility of a proposed mechanism. |
| Time-Dependent DFT (TD-DFT) | e.g., B3LYP/6-311+G(d,p) | Electronic absorption spectra (UV-Vis) | Predicting the electronic transitions and comparing with experimental spectra. |
| Natural Bond Orbital (NBO) Analysis | - | Atomic charges, orbital interactions | Understanding the electronic distribution and donor-acceptor interactions. |
| Frequency Calculations | e.g., B3LYP/6-31G(d,p) | Vibrational frequencies | Confirming stationary points as minima or transition states and predicting IR spectra. |
Theoretical and Computational Studies of Methyl 2 Oxo 3h Quinoline 3 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For methyl 2-oxo-3H-quinoline-3-carboxylate, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311+G**, are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.netsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles. mdpi.com
The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable state. The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is determined simultaneously. This information is foundational for understanding the molecule's properties and reactivity. nih.gov
Table 1: Representative Optimized Geometrical Parameters for a Quinoline (B57606) Core Structure (Calculated via DFT)
| Parameter | Bond | Value (Å/°) |
|---|---|---|
| Bond Lengths | C2=O | ~1.22 |
| C2-N1 | ~1.38 | |
| C8a-N1 | ~1.40 | |
| C4-C4a | ~1.41 | |
| C=C (Aromatic) | ~1.39 - 1.42 | |
| Bond Angles | O=C2-N1 | ~121.5 |
| C3-C2-N1 | ~117.0 | |
| C4a-C8a-N1 | ~120.0 |
Note: These are typical values for related quinolinone structures and may vary slightly for the specific title compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular reactivity and stability. scirp.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more polarizable and reactive. irjweb.com For quinoline derivatives, the HOMO is often distributed over the fused benzene (B151609) ring, while the LUMO is typically localized on the pyridinone ring system, indicating that charge transfer can occur within the molecule upon electronic excitation. researchgate.netscirp.org
Table 2: Typical Frontier Molecular Orbital Energies for Quinoline Derivatives
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.6 to -7.2 |
| LUMO | -1.8 to -4.4 |
| Energy Gap (ΔE) | ~2.8 to 4.8 |
Note: Values are derived from DFT calculations on related structures and serve as an illustrative range. scirp.orgresearchgate.netresearchgate.net
Charge distribution analysis provides insight into the partial atomic charges on each atom within the molecule, which is crucial for understanding its electrostatic potential and identifying reactive sites. Methods like Mulliken population analysis calculate these charges based on the molecule's wavefunction. irjweb.com
In this compound, the electronegative oxygen and nitrogen atoms are expected to carry partial negative charges. The carbonyl carbon atom (C2) and the carbon of the ester group, being bonded to electronegative oxygen atoms, will exhibit partial positive charges. This distribution makes the oxygen atoms potential sites for electrophilic attack, while the positively charged carbons are susceptible to nucleophilic attack. mdpi.com
Table 3: Illustrative Mulliken Atomic Charges for Key Atoms
| Atom | Element | Predicted Partial Charge (a.u.) |
|---|---|---|
| O (at C2) | Oxygen | Negative |
| N1 | Nitrogen | Negative |
| C2 | Carbon | Positive |
| C4 | Carbon | Slightly Positive |
| O (ester) | Oxygen | Negative |
Note: The sign of the charge indicates electron-rich (negative) or electron-deficient (positive) centers. irjweb.com
The title compound, methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, can theoretically exist in a tautomeric form, specifically the methyl 2-hydroxyquinoline-3-carboxylate (enol form). This keto-enol tautomerism is a common feature in such heterocyclic systems. researchgate.net Computational methods, especially DFT, are highly effective for studying the relative stabilities of these tautomers. researchgate.netnih.gov
By calculating the total electronic energy of each tautomer in the gas phase and in different solvents (using solvation models), researchers can predict which form is energetically more favorable. researchgate.net For similar 2-oxo-quinoline systems, the keto (or oxo) form is generally found to be the more stable tautomer under normal conditions. beilstein-journals.org
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For a compound like this compound, MD can be used to study its conformational flexibility, the rotation of its methyl carboxylate group, and its interactions with solvent molecules. These simulations are particularly valuable for understanding how the molecule might behave in a dynamic biological environment, such as the binding pocket of an enzyme.
Prediction of Reactivity, Regioselectivity, and Stereoselectivity
The results from computational studies are powerful tools for predicting chemical reactivity.
Regioselectivity : The calculated charge distribution and the shapes of the frontier orbitals can predict where reactions will occur. For instance, electrophilic substitution is likely to happen at electron-rich positions (negative partial charge), while nucleophiles will target electron-deficient sites (positive partial charge). nih.gov In alkylation reactions of related quinoline systems, the electronic distribution has been successfully used to interpret the observed regioselectivity of the reaction. nih.govmdpi.com
Stereoselectivity : While less directly predicted from basic DFT calculations, combining these methods with transition state theory can help elucidate the energy barriers for different reaction pathways, offering insights into why one stereoisomer might be formed preferentially over another.
Analysis of Intermolecular Interactions and Crystal Packing of this compound
A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of detailed studies on the crystal structure and intermolecular interactions specifically for this compound. While numerous theoretical and computational studies have been conducted on various derivatives of the quinoline core, specific research findings, including detailed analyses of intermolecular forces and crystal packing for the title compound, are not publicly available at this time.
Studies on closely related quinoline derivatives frequently employ techniques such as X-ray crystallography and Hirshfeld surface analysis to elucidate the nature of their crystal packing. These investigations often highlight the significant roles of C—H⋯O hydrogen bonds, π–π stacking interactions, and van der Waals forces in the formation of their supramolecular structures. For instance, analyses of substituted methyl 2-oxo-1,2-dihydroquinoline carboxylates consistently show that H⋯H, C⋯H, and O⋯H contacts account for the majority of intermolecular interactions within their crystals.
However, due to the strict requirement to focus solely on "this compound," and the unavailability of specific experimental or computational data for this exact molecule, a detailed analysis and the generation of data tables concerning its intermolecular interactions and crystal packing cannot be provided. The scientific community has yet to publish a dedicated study on the crystallographic and theoretical packing analysis of this particular compound.
Methyl 2 Oxo 3h Quinoline 3 Carboxylate As a Synthetic Synthon
Role in the Construction of Complex Heterocyclic Architectures
The inherent reactivity of the methyl 2-oxo-3H-quinoline-3-carboxylate scaffold allows it to be readily transformed into elaborate molecular structures. It provides a pre-formed quinoline (B57606) moiety, which is a common motif in pharmacologically active compounds, upon which further rings and functional groups can be elaborated. mdpi.comnih.gov
The quinoline-3-carboxylate framework is a valuable precursor for the synthesis of polycyclic systems where additional rings are annulated onto the quinoline core. Various synthetic strategies have been employed to construct such fused heterocycles, which are of significant interest in medicinal chemistry and materials science. rsc.orgnih.gov
One common approach involves intramolecular cyclization reactions. For instance, derivatives of quinoline-3-carboxylates can be designed to undergo intramolecular Friedel-Crafts acylation, leading to the formation of complex tetracyclic systems like benzoxepinoquinolines. researchgate.net Another powerful method is the use of cyclocondensation reactions. Diamino-quinoline-3-carboxylate derivatives, for example, can react with 1,2-diketones to produce fused pyrido[2,3-f]quinoxaline (B14061820) structures. researchgate.net These reactions highlight the utility of the quinoline-3-carboxylate core as a rigid template for building multi-ring architectures.
Table 1: Examples of Polycyclic Fused Systems Derived from Quinoline-3-Carboxylate Scaffolds
| Starting Material Type | Reaction Type | Fused System Formed |
|---|---|---|
| Ethyl 6-benzoyl-2-(chloromethyl)quinoline-3-carboxylate | Intramolecular Friedel-Crafts Acylation | Benzo rsc.orgresearchgate.netoxepino[3,4-b]quinolin-13(6H)-one researchgate.net |
| Ethyl 7,8-diamino-quinoline-3-carboxylate | Cyclocondensation with 1,2-diketones | Pyrido[2,3-f]quinoxaline researchgate.net |
Bisquinolines, molecules containing two quinoline units, are another important class of compounds accessible from this compound derivatives. These compounds often exhibit interesting biological activities, including antimalarial properties. A straightforward method for their synthesis involves a one-pot protocol based on the Williamson ether synthesis. researchgate.net In this approach, a halogenated derivative, such as ethyl 2-(halomethyl)quinoline-3-carboxylate, is reacted with a hydroxyquinoline, like 8-hydroxyquinoline. researchgate.net This reaction, followed by hydrolysis, efficiently couples the two quinoline moieties through an ether linkage, demonstrating a reliable strategy for constructing complex bis-heterocyclic systems. researchgate.net
Scaffold for Chemical Diversification and Combinatorial Library Synthesis
The this compound scaffold is exceptionally well-suited for the generation of chemical libraries for drug discovery and high-throughput screening. The presence of multiple reaction centers on the quinoline ring allows for systematic chemical modifications to produce a large number of structurally diverse analogs from a single core. mdpi.comnih.gov
Research into the alkylation of related quinoline carboxylates has been conducted to establish the regioselectivity of reactions, which is crucial for the reliable design and synthesis of combinatorial libraries. mdpi.com By carefully selecting reagents and reaction conditions, chemists can selectively target the nitrogen or oxygen atoms of the quinolone ring, leading to distinct N-alkylated and O-alkylated product series. mdpi.com
This scaffold has been used to create series of novel compounds for biological evaluation. For example, ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate has been used as a starting material to synthesize 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which were subsequently tested for anticancer activity. mdpi.com Similarly, a variety of quinoline-3-carboxylate derivatives were synthesized and evaluated as antiproliferative agents against cancer cell lines, allowing for the development of structure-activity relationships. nih.gov These examples underscore the value of this quinoline core as a foundational structure for creating diverse molecular libraries aimed at identifying new therapeutic leads.
Precursor in the Chiral Synthesis of Quinoline Derivatives
The synthesis of enantiomerically pure quinoline derivatives is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. This compound can serve as a valuable precursor in asymmetric synthesis.
A common strategy involves coupling the quinoline scaffold with a chiral auxiliary. The ester group of the starting material can be hydrolyzed to the corresponding carboxylic acid. This acid can then be activated and reacted with a chiral amine or alcohol to form a diastereomeric amide or ester. This principle has been applied to other quinoline carboxylic acids, such as quinoline-8-carboxylic acid, which was coupled with the amino acid L-proline to create a new chiral derivatizing reagent. researchgate.net This reagent was subsequently used to separate the enantiomers of β-blockers. researchgate.net A similar approach can be applied to the 2-oxo-quinoline-3-carboxylic acid core, introducing a chiral center that can influence the stereochemical outcome of subsequent reactions or allow for the chromatographic separation of diastereomers, providing access to enantiopure quinoline derivatives.
Q & A
Q. What are the common synthetic routes for methyl 2-oxo-3H-quinoline-3-carboxylate, and how can their efficiency be evaluated?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general approach involves reacting substituted anilines with β-ketoesters under acidic or catalytic conditions. For example, a protocol similar to ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate synthesis () can be adapted by substituting methoxy groups with appropriate functional groups. Efficiency is assessed by:
- Yield optimization : Varying catalysts (e.g., CAN in ) or solvents.
- Purity analysis : TLC monitoring (as in ) and recrystallization from ethanol or ethyl acetate.
- Spectroscopic validation : IR for carbonyl stretches (~1700 cm⁻¹) and NMR for quinoline ring protons (δ 7.5–8.5 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX () for structure refinement. ORTEP-3 () generates thermal ellipsoid diagrams to confirm molecular geometry.
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl ester at δ ~3.8 ppm for ¹H; C=O at ~165 ppm for ¹³C) .
- Mass spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., in ¹³C NMR shifts) arise from solvent effects or conformational flexibility. Steps include:
- DFT calculations : Optimize geometry using Gaussian/B3LYP/6-31G* and compare with crystallographic data (e.g., bond angles in ).
- Solvent correction : Apply PCM models to simulated NMR shifts .
- Dynamic effects : Use MD simulations to assess rotational barriers (e.g., methoxy group rotation) .
Q. What strategies optimize the regioselectivity of substituents in this compound during synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Directing groups : Electron-withdrawing groups (e.g., -Cl in ) direct electrophilic substitution to specific quinoline positions.
- Catalytic systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki for aryl groups) .
- Temperature modulation : Lower temperatures favor kinetic products (e.g., meta-substitution) .
Q. How do polymorphic forms of this compound impact its reactivity in downstream applications?
- Methodological Answer : Polymorphism affects solubility and reaction kinetics. To analyze:
- PXRD : Compare diffraction patterns with single-crystal data (e.g., ).
- DSC/TGA : Identify thermal stability differences between polymorphs .
- Reactivity assays : Monitor ester hydrolysis rates under controlled pH .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
